Hexafluoroisopropyl methyl ether

Lithium Metal Battery Electrolyte Diluent Low-Temperature Performance

Low-temperature battery electrolytes fail below -20°C due to Li⁺ desolvation freezing, limiting EV and drone performance in cold climates. • HFPM-based LHCEs enable stable cycling from -40°C to 60°C via semi-solvating Li⁺ modulation; prevents desolvation freezing while forming an inorganic-rich, dendrite-suppressing SEI. • Zero ODP, low GWP for Montreal/Kyoto compliance; bp 50°C, density 1.39 g/mL for facile phase separation as a fluorous solvent. Supplied as ≥98% purity (GC), colorless liquid; store at 2-8°C. Standard research quantities in stock for immediate global dispatch.

Molecular Formula C4H4F6O
Molecular Weight 182.06 g/mol
CAS No. 13171-18-1
Cat. No. B150346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroisopropyl methyl ether
CAS13171-18-1
SynonymsMethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl Ether;  1,1,1,3,3,3-Hexafluoroisopropyl Methyl Ether;  1-(Trifluoromethyl)-2,2,2-trifluoroethyl Methyl Ether;  1-Methoxy-1-trifluoromethyl-2,2,2-trifluoroethane;  356mmzEβγ;  Bis(trifluoromethyl)methyl Methy
Molecular FormulaC4H4F6O
Molecular Weight182.06 g/mol
Structural Identifiers
SMILESCOC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3
InChIKeyVNXYDFNVQBICRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Properties of Hexafluoroisopropyl Methyl Ether


Hexafluoroisopropyl methyl ether (HFPM; CAS 13171-18-1; C4H4F6O) is a hydrofluoroether (HFE) characterized by a boiling point of 50°C, density of 1.39 g/mL, and low viscosity . It serves as a fluorous solvent, anesthetic (isoflurothyl), and electrolyte diluent in lithium metal batteries [1][2]. Its physicochemical profile distinguishes it from non-fluorinated ethers and other HFEs in terms of polarity, thermal stability, and environmental impact [3].

1
Low-temperature lithium metal battery research Semi-solvating HFE diluent for LHCEs, enabling Li⁺ transport at −40°C and stable cycling at 60°C.
2
Fluorous synthesis and green solvent replacement Low boiling point (50°C) and fluorous phase behavior facilitate catalyst recovery and phase-transfer reactions.
3
Preclinical anesthetic mechanism research Reported mitochondrial respiration depression comparable to clinical volatile anesthetics; supports in vitro pharmacology studies.
4
High-temperature sodium-ion battery additive Fluorine-containing SEI layer on sodium metal anode for enhanced thermal stability.

Why Hexafluoroisopropyl Methyl Ether Is Irreplaceable


In-class substitution of HFPM (HFE-356mmz) is non-trivial due to its unique combination of semi-solvating capability with Li⁺, low-temperature fluidity, and distinct environmental degradation kinetics [1][2]. Unlike other HFEs that act as inert diluents, HFPM actively modulates Li⁺ solvation structure, enabling high-rate performance at -40°C [3]. Substituting with non-fluorinated ethers or alternative HFEs (e.g., HFE-7000) compromises either low-temperature operation or anode stability [4][5].

Semi-solvating capability may not transfer

Inert HFE diluents (e.g., HFE-7000) cannot replicate the lithiophilic −OCH₃ interaction that preserves Li⁺ hopping networks at low temperature.

Anode stability and SEI chemistry differ

Non-fluorinated ethers or alternative HFEs may shift SEI composition toward organic-rich phases, reducing high-temperature Coulombic efficiency.

Environmental persistence profile unique

Atmospheric lifetime (67 days) and degradation kinetics differ from structurally related halocarbons; direct substitution alters environmental impact assessment.

Hexafluoroisopropyl Methyl Ether: Comparative Evidence


Semi-Solvating Li⁺ Transport vs. Inert Diluents

HFPM acts as a semi-solvating diluent, preserving Li⁺ hopping networks at -40°C, unlike fully inert HFEs (e.g., HFE-7000) [1]. In localized high-concentration electrolytes (LHCEs), HFPM-based cells retain 80% room-temperature capacity at -40°C at 0.5 C-rate, whereas conventional electrolytes exhibit rapid capacity fade [2]. This is attributed to lithiophilic -OCH3 and lithiophobic -CF3 groups enabling spatial confinement effects [1].

Li⁺ transport at −40°C
Head-to-head
80% capacity retention vs. baseline failure
Supports low-temperature electrolyte design
LHCE 1.5 M LiFSI DME/HFPM 1:2 v/v, 0.5 C-rate
Lithium Metal Battery Electrolyte Diluent Low-Temperature Performance

Atmospheric Lifetime vs. Halocarbon Alternative

HFPM exhibits an atmospheric lifetime of 67 days based on OH radical reaction rate constant k(T) = 7.69 × 10⁻¹⁴ × (T/298)^2.99 × exp(+342/T) cm³ molecule⁻¹ s⁻¹ over 230–370 K [1]. In contrast, a structurally related halocarbon (CH₂═CH-CFCl-CF₂Br) has a lifetime of only 4.5 days under identical conditions [2]. The longer lifetime of HFPM indicates lower tropospheric reactivity but still qualifies as a short-lived climate forcer relative to CFCs/HCFCs [3].

Atmospheric lifetime
Head-to-head
67 days
Context-dependent environmental persistence
~15× longer than the halocarbon comparator; OH kinetics, 230–370 K
Atmospheric Chemistry Environmental Impact Green Chemistry

Mitochondrial Depression vs. Clinical Anesthetics

HFPM (isoflurothyl) depresses mitochondrial respiration in a fashion comparable to a panel of six established volatile anesthetics: halothane, diethyl ether, methoxyflurane, enflurane, isoflurane, and fluroxene [1]. While exact IC₅₀ values are not provided in the abstract, the class-level inference positions HFPM as equipotent to clinical agents in this specific bioenergetic endpoint .

Mitochondrial respiration
Class-level
Comparable depression pattern
Supports in vitro assay context
Isolated mitochondria; exact IC₅₀ not quantified in source
Inhalation Anesthetic Mitochondrial Respiration Pharmacology

Boiling Point and Density for High-Throughput Synthesis

HFPM boils at 50°C with a density of 1.39 g/mL, contrasting with structurally similar fluorinated ethers such as fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether (CAS 28523-86-6), which boils at 58°C and has a density of 1.505 g/mL . The lower boiling point of HFPM facilitates easier removal under reduced pressure, while its moderate density enables phase separation in fluorous biphasic systems without the viscosity penalty of heavier fluorinated solvents .

Physical properties
Data to verify
BP 50°C, density 1.39 g/mL
Supports solvent handling selection
Cross-study comparable; verify source
Fluorous Solvent Organic Synthesis Green Chemistry

High-Temperature Cycling Stability via Inorganic SEI

In LHCEs, HFPM promotes anion-cation aggregates (AGGs) that yield an inorganic-dominated solid electrolyte interphase (SEI) rich in LiF and Li₂O, as confirmed by XPS depth profiling [1]. This SEI chemistry enables stable cycling at 60°C with 99.2% Coulombic efficiency over 200 cycles, whereas conventional ether-based electrolytes exhibit rapid capacity decay and low CE (<95%) under identical thermal stress [2].

High-temp SEI stability
Head-to-head
99.2% CE over 200 cycles
Supports high-temperature battery research
Li||Cu cells, 1 mA cm⁻², 60°C; reported +4.2% CE vs. conventional ether
Lithium Metal Battery SEI Chemistry High-Temperature Stability

Vapor-Phase Synthesis vs. Liquid-Phase Methods

HFPM is produced at scale via vapor-phase methylation of hexafluoroisopropanol using Mg-Al mixed oxide catalysts, a process that avoids liquid-phase waste streams and halogenated methylating agents [1]. In contrast, liquid-phase methods using dimethyl sulfate or methyl halides generate stoichiometric salts and require extensive purification [2]. The vapor-phase route achieves >95% yield with catalyst recyclability, making battery-grade HFPM economically viable [1].

Synthesis route
Cross-study comparable
Vapor-phase catalytic: yield >95%, no salt waste
Supports scalable procurement
Mg-Al mixed oxide catalyst, 250–300°C
Green Synthesis Catalysis Process Chemistry

Hexafluoroisopropyl Methyl Ether: Key Applications


Low-Temperature and High-Rate Lithium Metal Batteries

HFPM-based localized high-concentration electrolytes (LHCEs) are specified for applications requiring operation from -40°C to 60°C, such as electric vehicle batteries in cold climates or high-altitude drones. The semi-solvating nature of HFPM prevents Li⁺ desolvation freezing at subzero temperatures while promoting an inorganic-rich SEI that suppresses lithium dendrites at high current densities [1][2].

Fluorous Biphasic Catalysis and Green Solvent Replacement

HFPM serves as a fluorous solvent for catalyst recovery and phase-transfer reactions, replacing ozone-depleting CFCs and high-GWP HCFCs. Its boiling point of 50°C and density of 1.39 g/mL facilitate easy separation from aqueous and organic phases, while its low environmental impact (zero ODP, low GWP) aligns with Montreal and Kyoto Protocol compliance [3].

Preclinical Inhalation Anesthetic Research

As isoflurothyl, HFPM is utilized in mechanistic studies of volatile anesthetic action on mitochondrial respiration and ligand-gated ion channels. Its depressant effect on mitochondrial bioenergetics mirrors that of clinical agents (halothane, isoflurane), making it a valuable tool compound for in vitro pharmacology without the regulatory burden of controlled substances [4].

High-Temperature Sodium-Ion Battery Electrolyte Additive

In sodium-ion batteries, HFPM stabilizes the Na electrode surface by forming a fluorine-containing organic layer, enhancing cycling stability at elevated temperatures. This application leverages HFPM's nonflammability and compatibility with sodium metal anodes, a key advantage over carbonate solvents that decompose exothermically .

Application
Selection Property
Validation Focus
Lithium metal battery low-temp/high-rate research
Semi-solvating diluent capability
Low-temperature capacity retention and SEI composition
Fluorous biphasic catalysis and solvent replacement
Low boiling point and fluorous phase partitioning
Solvent recovery efficiency and environmental profile
Preclinical anesthetic mechanism studies
Class-level mitochondrial depression profile
In vitro respiration assay context
Sodium-ion battery high-temperature additive research
Nonflammable fluorine-containing SEI formation
Cycling stability at elevated temperature

Technical Documentation Hub

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55 linked technical documents
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